Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 2-methoxy-5-(piperidin-4-yl)benzoic acid with methanol in the presence of a suitable acid catalyst. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(piperidin-4-yl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(piperidin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidine ring plays a crucial role in binding to these targets, influencing the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-4-ylsulfonyl)benzoate: Similar structure but with a sulfonyl group instead of a methoxy group.
Methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications .
Properties
Molecular Formula |
C14H20ClNO3 |
---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 2-methoxy-5-piperidin-4-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13-4-3-11(9-12(13)14(16)18-2)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H |
InChI Key |
MWQACTRPIUBUKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNCC2)C(=O)OC.Cl |
Origin of Product |
United States |
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